molecular formula C25H29ClN4O B12699346 1H-Pyrido(3,4-b)indol-1-one, 2,3,4,9-tetrahydro-2-(3-(4-(2-chlorophenyl)-1-piperazinyl)propyl)-9-methyl- CAS No. 142944-42-1

1H-Pyrido(3,4-b)indol-1-one, 2,3,4,9-tetrahydro-2-(3-(4-(2-chlorophenyl)-1-piperazinyl)propyl)-9-methyl-

Cat. No.: B12699346
CAS No.: 142944-42-1
M. Wt: 437.0 g/mol
InChI Key: JOOVLYFORBMAGC-UHFFFAOYSA-N
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Description

1H-Pyrido(3,4-b)indol-1-one, 2,3,4,9-tetrahydro-2-(3-(4-(2-chlorophenyl)-1-piperazinyl)propyl)-9-methyl- is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon. This particular compound features a pyridoindole core, which is a fused ring system combining pyridine and indole structures, and is further substituted with various functional groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Pyrido(3,4-b)indol-1-one, 2,3,4,9-tetrahydro-2-(3-(4-(2-chlorophenyl)-1-piperazinyl)propyl)-9-methyl- typically involves multi-step organic reactions. The key steps may include:

  • Formation of the pyridoindole core through cyclization reactions.
  • Introduction of the piperazine moiety via nucleophilic substitution.
  • Chlorination of the phenyl ring.
  • Methylation of the indole nitrogen.

Industrial Production Methods

Industrial production of such complex compounds often involves optimization of reaction conditions to maximize yield and purity. This may include:

  • Use of catalysts to accelerate reactions.
  • Control of temperature and pressure to favor desired reaction pathways.
  • Purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1H-Pyrido(3,4-b)indol-1-one, 2,3,4,9-tetrahydro-2-(3-(4-(2-chlorophenyl)-1-piperazinyl)propyl)-9-methyl- can undergo various chemical reactions, including:

    Oxidation: Conversion of the indole nitrogen to an N-oxide.

    Reduction: Reduction of the pyridine ring to a piperidine ring.

    Substitution: Halogenation or alkylation of the aromatic rings.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substitution reagents: Halogens (Cl2, Br2), alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction may produce fully saturated rings.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe for studying biological processes involving heterocyclic compounds.

    Medicine: Potential therapeutic applications due to its structural similarity to bioactive molecules.

    Industry: Use in the development of new materials or as intermediates in chemical manufacturing.

Mechanism of Action

The mechanism of action of 1H-Pyrido(3,4-b)indol-1-one, 2,3,4,9-tetrahydro-2-(3-(4-(2-chlorophenyl)-1-piperazinyl)propyl)-9-methyl- involves interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

    Receptors: Binding to receptors to modulate signaling pathways.

    DNA/RNA: Intercalation into nucleic acids to affect gene expression.

Comparison with Similar Compounds

Similar Compounds

    1H-Pyrido(3,4-b)indole: The parent compound without additional substitutions.

    2-Chlorophenylpiperazine: A simpler compound with similar functional groups.

    9-Methyl-1H-indole: A related indole derivative with a methyl group.

Uniqueness

1H-Pyrido(3,4-b)indol-1-one, 2,3,4,9-tetrahydro-2-(3-(4-(2-chlorophenyl)-1-piperazinyl)propyl)-9-methyl- is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties.

Properties

CAS No.

142944-42-1

Molecular Formula

C25H29ClN4O

Molecular Weight

437.0 g/mol

IUPAC Name

2-[3-[4-(2-chlorophenyl)piperazin-1-yl]propyl]-9-methyl-3,4-dihydropyrido[3,4-b]indol-1-one

InChI

InChI=1S/C25H29ClN4O/c1-27-22-9-4-2-7-19(22)20-11-14-30(25(31)24(20)27)13-6-12-28-15-17-29(18-16-28)23-10-5-3-8-21(23)26/h2-5,7-10H,6,11-18H2,1H3

InChI Key

JOOVLYFORBMAGC-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC=C2C3=C1C(=O)N(CC3)CCCN4CCN(CC4)C5=CC=CC=C5Cl

Origin of Product

United States

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